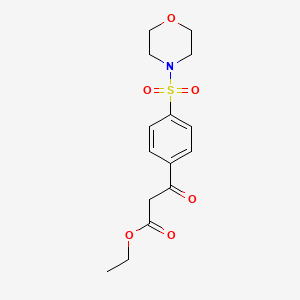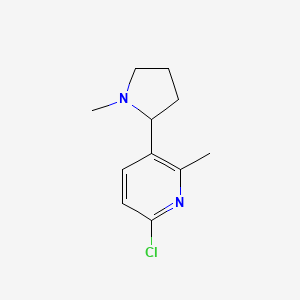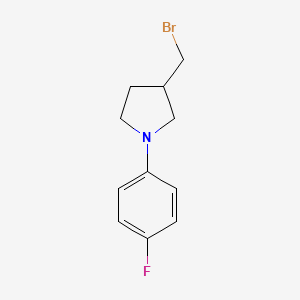
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is a chemical compound with a molecular formula of C9H15N3O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(2-methoxyethyl)pyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol, under reflux conditions. The temperature is maintained at around 80-100°C.
Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for continuous production, improving efficiency and yield.
Automated Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Applications De Recherche Scientifique
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid research.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-5-(2-hydroxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-ethoxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-methylthioethyl)pyrimidin-4-ol
Uniqueness
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |
Clé InChI |
GTQNBUIKQIGGTJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=O)N1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)








![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)


